5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 17274-68-9
VCID: VC21015235
InChI: InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2
SMILES: C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br
Molecular Formula: C14H17BrN2
Molecular Weight: 293.2 g/mol

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

CAS No.: 17274-68-9

Cat. No.: VC21015235

Molecular Formula: C14H17BrN2

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole - 17274-68-9

Specification

CAS No. 17274-68-9
Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
IUPAC Name 5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole
Standard InChI InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2
Standard InChI Key OTKDIZOYQXFTDK-UHFFFAOYSA-N
SMILES C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br
Canonical SMILES C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br

Introduction

Chemical Structure and Properties

Molecular Architecture

5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole features a bicyclic indole core structure consisting of a benzene ring fused to a pyrrole ring system. The compound is characterized by several key structural elements that define its chemical behavior. The presence of a bromine atom at the 5-position of the indole enhances its reactivity profile and influences its biological activity potential . Additionally, the compound contains a pyrrolidine moiety (a five-membered nitrogen-containing ring) connected to the indole scaffold via an ethyl linker at the 3-position .

Physical and Chemical Characteristics

The compound presents a well-defined chemical identity with the molecular formula C₁₄H₁₇BrN₂ . Its structure can be represented through the standardized InChI notation: InChI=1/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 . This notation precisely defines the arrangement of atoms and bonds within the molecule.

Key Properties Table

PropertyValue/Description
CAS Number17274-68-9
Molecular FormulaC₁₄H₁₇BrN₂
Molecular WeightApproximately 293.21 g/mol
Physical StateSolid at room temperature
LipophilicityModerate to high (due to aromatic and aliphatic components)
Structural FeaturesIndole core with bromine at 5-position; pyrrolidine connected via ethyl linker
SolubilityLikely soluble in organic solvents; limited water solubility
Basic CentersNitrogen atoms in both pyrrolidine and indole rings

Pharmacological Properties and Mechanisms

Receptor Interactions

The structural composition of 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole suggests potential interactions with various biological targets. The indole scaffold is known to interact with numerous receptors in biological systems, particularly those involved in neurotransmission pathways. The presence of nitrogen atoms in both the pyrrolidine and indole rings confers basic properties to the molecule, which may influence its ability to interact with acidic binding sites in receptor proteins .

Synthesis and Preparation Methodologies

Purification Considerations

The purification of 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole likely requires chromatographic techniques to achieve high purity levels necessary for research applications. The compound is typically available with a minimum purity of 95%, suggesting established purification protocols exist for its commercial production .

QuantityPrice (EUR)
250mg€333.00
500mg€376.00
1g€574.00
2g€928.00

Note: Pricing information as of data collection date

Regulatory Considerations

As indicated in available documentation, 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole may be classified as a controlled product in certain jurisdictions, suggesting potential regulatory restrictions on its acquisition and use . Researchers interested in working with this compound should be aware of applicable regulations and obtaining necessary approvals.

Comparative Analysis with Structural Analogs

Structural Relationships

5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole shares structural similarities with several compounds that have established pharmacological activities. These related compounds include:

  • Tryptamine derivatives - with the indole-ethylamine core structure

  • Serotonergic agents - particularly those containing substituted indole scaffolds

  • Neuroreceptor ligands - especially those targeting monoamine receptors

Structure-Activity Differentiation

The specific arrangement of functional groups in 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole distinguishes it from related compounds. The bromine substituent at the 5-position alters the electronic properties of the indole ring, potentially affecting receptor binding profiles and metabolic stability compared to unsubstituted analogs.

Analytical Characterization Methods

Identification Techniques

Analytical characterization of 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole typically employs multiple complementary techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator